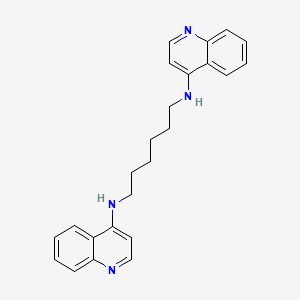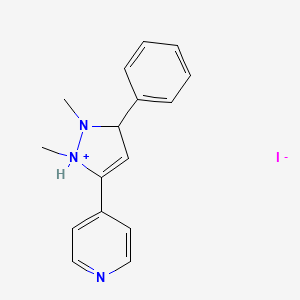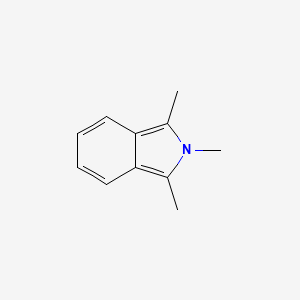![molecular formula C11H8F6O4S2 B14616231 [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene CAS No. 58510-70-6](/img/structure/B14616231.png)
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene is a chemical compound known for its unique structure and properties It features a benzene ring substituted with a prop-2-en-1-yl group that is further substituted with two trifluoromethanesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene typically involves the reaction of benzene derivatives with trifluoromethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction temperature and solvent choice can vary, but common solvents include dichloromethane or chloroform.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Applications De Recherche Scientifique
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonyl groups are highly electron-withdrawing, making the compound a strong electrophile. This allows it to participate in a wide range of chemical reactions, targeting specific molecular pathways and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene: Unique due to the presence of two trifluoromethanesulfonyl groups.
[3,3-Bis(methanesulfonyl)prop-2-en-1-yl]benzene: Similar structure but with methanesulfonyl groups instead of trifluoromethanesulfonyl groups.
[3,3-Bis(ethanesulfonyl)prop-2-en-1-yl]benzene: Similar structure but with ethanesulfonyl groups.
Uniqueness
The presence of trifluoromethanesulfonyl groups in this compound imparts unique electronic properties, making it more reactive and versatile in chemical reactions compared to its analogs with methanesulfonyl or ethanesulfonyl groups.
Propriétés
Numéro CAS |
58510-70-6 |
|---|---|
Formule moléculaire |
C11H8F6O4S2 |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
3,3-bis(trifluoromethylsulfonyl)prop-2-enylbenzene |
InChI |
InChI=1S/C11H8F6O4S2/c12-10(13,14)22(18,19)9(23(20,21)11(15,16)17)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clé InChI |
DMYLOUPWCNRUTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
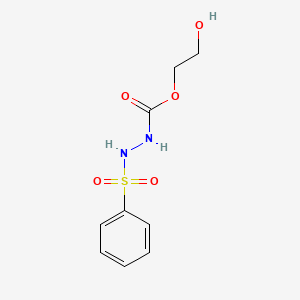


![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
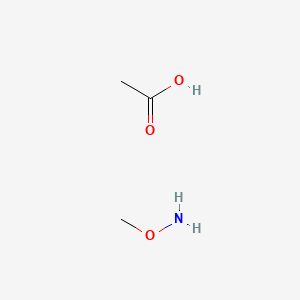
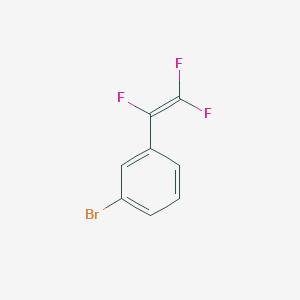
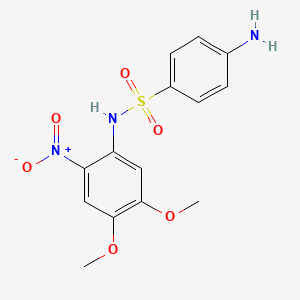
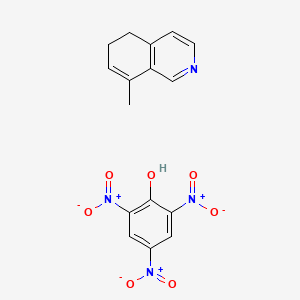
![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
